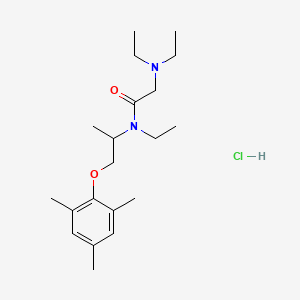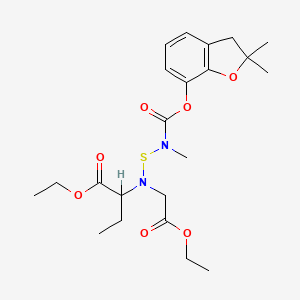
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is a complex organic compound with a unique structure that combines elements of indene and pyridazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate . This approach utilizes a side chain amide function as a trapping element for the final cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, pyridazinones, a related class of compounds, have been shown to act as α-adrenoceptor antagonists . This suggests that this compound may exert its effects through similar pathways, although further research is needed to confirm this.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-1-hydroxy-4a,5-dimethyl-3-(1-methylethylidene)-, (4aR,5S)-
- 2 (3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (4aS,7R)-
Uniqueness
2,4,4a,5-Tetrahydro-7-hydroxy-3H-indeno(1,2-c)pyridazin-3-one is unique due to its specific combination of indene and pyridazine structures, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
114915-72-9 |
|---|---|
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
7-hydroxy-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C11H10N2O2/c14-8-1-2-9-6(4-8)3-7-5-10(15)12-13-11(7)9/h1-2,4,7,14H,3,5H2,(H,12,15) |
InChI-Schlüssel |
HRUFLRSTTUAWHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)NN=C2C3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


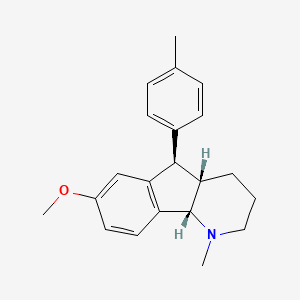
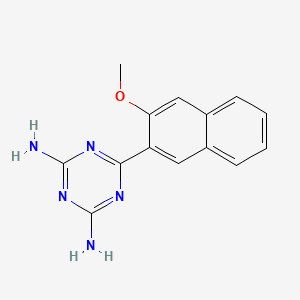
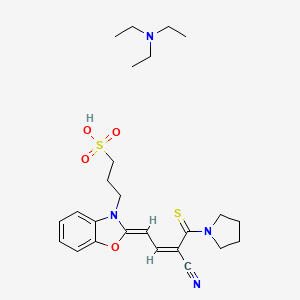
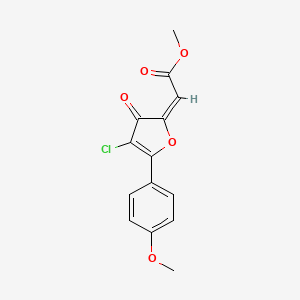
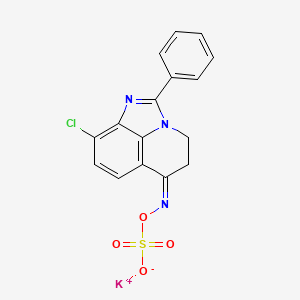

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
